molecular formula C13H17ClN2O2 B13514054 Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate

Cat. No.: B13514054
M. Wt: 268.74 g/mol
InChI Key: IZVGEIOBZCVZMZ-UHFFFAOYSA-N
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Description

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloro substituent, and a tetrahydro naphthyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Chlorination: The chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro naphthyridine ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the chloro substituent or the naphthyridine ring, resulting in dechlorinated or reduced naphthyridine products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction could produce tetrahydro naphthyridine derivatives without the chloro group.

Scientific Research Applications

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloro substituent and the naphthyridine core play crucial roles in its binding affinity and activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylic acid
  • tert-butyl 1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
  • 8-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate

Uniqueness

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is unique due to the combination of its tert-butyl ester group and chloro substituent, which confer specific chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 8-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-9-4-6-15-11(14)10(9)8-16/h4,6H,5,7-8H2,1-3H3

InChI Key

IZVGEIOBZCVZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=C2)Cl

Origin of Product

United States

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